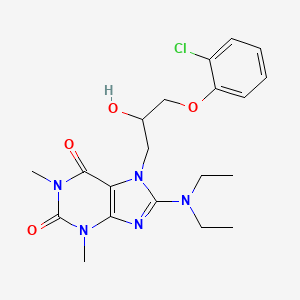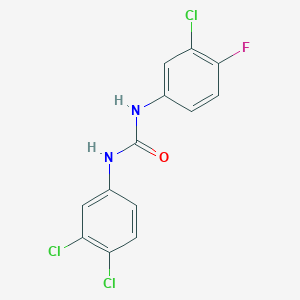![molecular formula C17H18ClNOS2 B2887733 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034224-08-1](/img/structure/B2887733.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s structure, including its bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor or intermediate in organic synthesis. For example, research by Lakshminarayana et al. (2009) focused on the synthesis and crystal and molecular structure analysis of a related compound, showcasing its potential for detailed structural determination through X-ray diffraction studies and spectroscopic characterization (Lakshminarayana et al., 2009).
Molecular Docking and Biological Screening
- Organotin(IV) complexes derived from similar compounds have been synthesized and screened for their antibacterial activities, highlighting the potential for drug development. Singh et al. (2016) explored the synthesis, spectroscopic characterization, and theoretical studies of such complexes, emphasizing their potential as drugs due to better antibacterial activities (Singh et al., 2016).
- Molecular docking studies have been conducted to explore the interaction of synthesized compounds with biological targets. Shahana and Yardily (2020) performed synthesis, spectral characterization, DFT, and docking studies on novel compounds derived from similar chemical structures, aiming to understand their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Activities
- The compound and its derivatives have been investigated for antimicrobial and antimycobacterial activities. For instance, research into nicotinic acid hydrazide derivatives showed potential antimycobacterial activity, indicating the scope for developing new therapeutic agents (R.V.Sidhaye et al., 2011).
- Pyrazoline derivatives synthesized using methods such as microwave irradiation have been tested for anti-inflammatory and antibacterial properties. Ravula et al. (2016) highlighted the efficiency of microwave methods in yielding high-potency compounds with potential as anti-inflammatory and antibacterial agents (Ravula et al., 2016).
Photocyclization and Regiochemistry
- The compound's derivatives have been used to study the scope and regiochemistry of photocyclisation reactions, leading to the synthesis of quinolines and related structures. Austin et al. (2007) explored this area, providing insights into the photocyclisation of benzylidenecyclopentanone O-alkyl and O-acetyloximes, revealing the potential for synthesizing a wide range of heterocyclic compounds (Austin et al., 2007).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. It’s always a good idea to consult the primary literature for the most accurate and up-to-date information.
properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-10-12-11-19(8-5-13(12)22-15)16(20)17(6-1-2-7-17)14-4-3-9-21-14/h3-4,9-10H,1-2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWYXYATBXDYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)
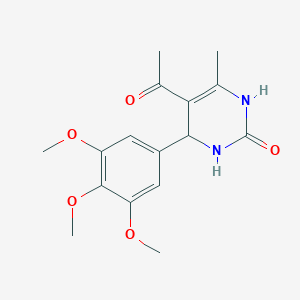
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)
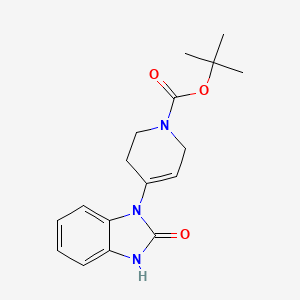
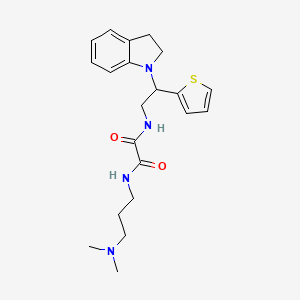
![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
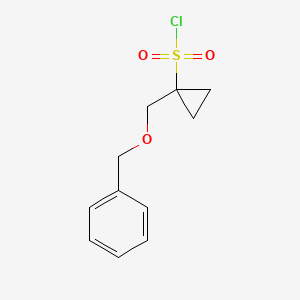
![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)
![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)
